4-(4-(Hydroxymethyl)phenoxy)phthalonitrile
Description
Context within Phthalonitrile (B49051) Chemistry and Derivatives
Phthalonitrile resins are a class of thermosetting polymers known for their exceptional thermal and oxidative stability, inherent flame resistance, low water absorption, and high char yields. mdpi.comresearchgate.net These properties make them suitable for applications in demanding environments, such as those encountered in the aerospace, defense, and microelectronics industries. specificpolymers.com The impressive thermal stability of these materials is a direct result of the highly cross-linked, aromatic network that forms during polymerization, which often includes stable heterocyclic structures like triazines and phthalocyanines. mdpi.comrsc.org
The synthesis of phthalonitrile monomers typically involves a nucleophilic aromatic substitution reaction, where a nitro-substituent on a phthalonitrile precursor, commonly 4-nitrophthalonitrile (B195368), is displaced by an oxygen or nitrogen nucleophile from an aromatic bisphenol or amine. rsc.orgrsc.org However, a significant challenge in the field is the processability of these monomers. Many traditional phthalonitrile monomers exhibit high melting points and require high temperatures for polymerization, which proceeds at a very slow rate. mdpi.com To overcome these limitations, research has focused on designing new monomers with lower melting points and wider processing windows, and on utilizing curing agents or catalysts to accelerate the polymerization process. rsc.orgresearchgate.net The incorporation of flexible ether linkages and various functional groups into the monomer backbone is a common strategy to improve processability without compromising the desirable properties of the final cured resin.
Significance as a Multifunctional Chemical Intermediate
The compound 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile serves as a significant multifunctional chemical intermediate in the synthesis of more complex phthalonitrile monomers. epo.org Its value lies in its distinct reactive groups: the two adjacent nitrile (-C≡N) groups of the phthalonitrile ring and the hydroxyl (-OH) group of the hydroxymethyl moiety.
The synthesis of this compound itself can be achieved via the reaction of 4-nitrophthalonitrile with 4-hydroxybenzyl alcohol in an aprotic solvent in the presence of a base like potassium carbonate. epo.org This process yields a hydroxyl-containing phthalonitrile which can then be used in subsequent reactions.
The primary significance of this compound is its role as a building block. The hydroxyl group provides a reactive site for further chemical modification, allowing for the introduction of other functionalities. For instance, it has been used to synthesize advanced organosilicon-modified phthalonitrile monomers. In this application, the hydroxyl-containing phthalonitrile intermediate is reacted with a dichlorosilane, leading to the formation of a larger monomer with silicon-containing linkages. epo.org This demonstrates its utility in creating tailored monomers designed to enhance specific properties, such as solubility or thermal characteristics, in the final polymer. The dual functionality allows chemists to first establish the core phthalonitrile structure and then use the hydroxymethyl group to build more elaborate, high-performance thermosetting precursors.
| Property | Value | Source |
|---|---|---|
| CAS Number | 649553-07-1 | sigmaaldrich.com |
| Molecular Weight | 250.26 g/mol | sigmaaldrich.com |
| IUPAC Name | 4-[4-(hydroxymethyl)phenoxy]phthalonitrile | sigmaaldrich.com |
| Molecular Formula | C15H10N2O2 | sigmaaldrich.com |
| InChI Key | NCTXRQVAZBODIP-UHFFFAOYSA-N | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTXRQVAZBODIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738848 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649553-07-1 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Hydroxymethyl Phenoxy Phthalonitrile
Purification and Isolation Strategies
Following the synthesis, the crude product contains the desired 4-(4-(hydroxymethyl)phenoxy)phthalonitrile along with unreacted starting materials, byproducts, and residual solvent. Therefore, a multi-step purification process is necessary to isolate the compound in high purity.
Column chromatography is a widely used and effective method for the initial purification of the crude product. isuct.ruepo.org This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of phthalonitrile (B49051) derivatives, silica (B1680970) gel is commonly used as the stationary phase. isuct.ruscispace.com The crude mixture is dissolved in a minimal amount of solvent and loaded onto the column. A mobile phase, or eluent, which is typically a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) or hexane and methylene (B1212753) chloride, is then passed through the column. epo.orgscispace.com By gradually increasing the polarity of the eluent, the components of the mixture are separated, allowing for the collection of fractions containing the pure desired product. epo.org
After chromatographic separation, crystallization or recrystallization is often employed as a final step to obtain a highly pure, crystalline solid. nih.gov This process involves dissolving the partially purified product in a suitable hot solvent, such as ethanol (B145695) or an aqueous isopropanol (B130326) solution, until saturation is reached. nih.gov The solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain dissolved in the solvent. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried. nih.gov
Liquid-Liquid Extraction Methods
Liquid-liquid extraction is a crucial purification technique in the synthesis of this compound and its isomers. This method is employed to separate the desired product from unreacted starting materials, catalysts, and water-soluble byproducts. The process relies on the differential solubility of the target compound and impurities between two immiscible liquid phases, typically an organic solvent and an aqueous solution.
In a common synthetic route for a closely related isomer, 4-[3-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile, a liquid-liquid extraction procedure is utilized after the initial reaction and precipitation. The crude product, a brown precipitate, is first dissolved in an appropriate organic solvent. This organic solution is then washed multiple times with water to remove any remaining water-soluble impurities.
Detailed research findings from a patented synthesis illustrate this process. After the reaction between 3-hydroxymethylphenol and 4-nitrophthalonitrile (B195368) in dimethyl formamide (B127407) with potassium carbonate, the reaction mixture is poured into cold water to precipitate the crude product. This precipitate is then subjected to a multi-step liquid-liquid extraction process. The solid is dissolved in methylene chloride, creating the organic phase. This solution is then extracted three times with water. epo.org The desired product remains in the organic phase, which is subsequently decanted and evaporated to yield the purified compound. epo.org
The selection of the organic solvent is critical and is based on its ability to dissolve the phthalonitrile product while being immiscible with water. Methylene chloride is often chosen for its effectiveness in dissolving such organic compounds. The repeated extractions with water enhance the purity of the final product by ensuring the thorough removal of inorganic salts and other polar impurities.
Table 1: Parameters for Liquid-Liquid Extraction of a Hydroxymethyl-substituted Phenoxyphthalonitrile
| Parameter | Description | Reference |
|---|---|---|
| Organic Solvent | Methylene Chloride | epo.org |
| Aqueous Phase | Water | epo.org |
| Number of Extractions | Three | epo.org |
| Phase Containing Product | Organic Phase (Lower Fraction) | epo.org |
| Purpose | Removal of water-soluble impurities | epo.org |
Advanced Spectroscopic and Structural Characterization of 4 4 Hydroxymethyl Phenoxy Phthalonitrile and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, specific vibrational modes corresponding to different bonds can be identified.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile and its derivatives confirms the presence of key functional groups. The characteristic absorption bands are assigned based on established literature values for similar compounds.
A prominent feature in the FTIR spectrum is the broad absorption band typically observed in the region of 3400-3200 cm⁻¹ , which is indicative of the O-H stretching vibration of the hydroxyl group (-OH) in the hydroxymethyl substituent. This broadening is a result of intermolecular hydrogen bonding.
The sharp, strong absorption band consistently appearing around 2230-2220 cm⁻¹ is attributed to the C≡N stretching vibration of the nitrile groups. This is a highly characteristic peak for phthalonitrile (B49051) compounds.
The presence of the ether linkage (Ar-O-CH₂) is confirmed by strong asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretching typically appears in the 1285-1240 cm⁻¹ range, while the symmetric stretching is found at lower wavenumbers. Aromatic C-O stretching vibrations are also observed.
Aromatic C-H stretching vibrations are identified by peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to a series of characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region.
Finally, the C-O stretching vibration of the primary alcohol group (in the hydroxymethyl substituent) is expected in the 1050-1000 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3400-3200 (broad) | Hydroxyl (-OH) |
| Aromatic C-H stretch | 3100-3000 | Aromatic Ring |
| C≡N stretch | 2230-2220 | Nitrile (-CN) |
| Aromatic C=C stretch | 1600-1450 | Aromatic Ring |
| Asymmetric Ar-O-C stretch | 1285-1240 | Ether (-O-) |
| C-O stretch | 1050-1000 | Primary Alcohol (-CH₂OH) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For a closely related compound, 4-phenoxyphthalonitrile (B133320), the FT-Raman spectrum shows characteristic peaks that can be extrapolated to this compound. researchgate.net
The most intense bands in the Raman spectrum are typically associated with the aromatic ring vibrations and the nitrile groups. The symmetric stretching of the C≡N group, which is strong in Raman, is expected around 2230 cm⁻¹ .
The aromatic C=C stretching vibrations give rise to strong peaks in the 1600-1580 cm⁻¹ region. The "ring breathing" vibrations of the benzene rings are also prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹ . The C-O-C ether linkage will also show characteristic stretching vibrations.
The addition of the hydroxymethyl group would introduce C-H stretching and bending vibrations for the -CH₂- group, which are expected in the 2950-2850 cm⁻¹ and 1470-1450 cm⁻¹ regions, respectively.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H stretch | ~3070 | Aromatic Ring |
| C≡N stretch | ~2230 | Nitrile (-CN) |
| Aromatic C=C stretch | 1600-1580 | Aromatic Ring |
| Ring Breathing | ~1000 | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
The aromatic protons on the phthalonitrile ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region, typically between 7.20 and 7.90 ppm . The exact splitting pattern depends on the coupling between the adjacent protons.
The protons on the phenoxy ring, which is substituted with the hydroxymethyl group, would appear as two doublets in the aromatic region, likely between 7.00 and 7.50 ppm , characteristic of a para-substituted benzene ring.
The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet around 4.60 ppm . This signal may show coupling to the hydroxyl proton if the exchange rate is slow.
The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but it is often found between 1.5 and 5.0 ppm .
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phthalonitrile) | 7.20 - 7.90 | m |
| Aromatic (Phenoxy) | 7.00 - 7.50 | d, d |
| -CH₂- | ~4.60 | s |
| -OH | 1.5 - 5.0 | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
The carbon atoms of the nitrile groups (-C≡N) are expected to resonate at approximately 115-117 ppm . The quaternary carbon to which the nitrile groups are attached will also have a characteristic chemical shift.
The aromatic carbons will appear in the region of 110-165 ppm . The carbons attached to the oxygen atom of the ether linkage will be shifted further downfield compared to the other aromatic carbons. Specifically, the carbon of the phthalonitrile ring attached to the ether oxygen is expected around 162 ppm , while the carbon of the phenoxy ring attached to the ether oxygen is expected around 155 ppm . The carbon attached to the hydroxymethyl group is anticipated around 139 ppm .
The carbon atom of the methylene group (-CH₂-) in the hydroxymethyl substituent is expected to appear around 64 ppm .
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (Phthalonitrile) | ~162 |
| Aromatic C-O (Phenoxy) | ~155 |
| Aromatic C-CH₂OH | ~139 |
| Aromatic C-H & C-CN | 110 - 136 |
| -C≡N | 115 - 117 |
| -CH₂- | ~64 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. The molecular weight of this compound is 250.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 250. This peak confirms the molecular weight of the compound.
The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the hydroxymethyl group. A common fragmentation pathway for ethers is the cleavage of the C-O bond. This could lead to fragments corresponding to the hydroxymethylphenoxy radical and the phthalonitrile cation, or vice versa.
A significant fragment would be expected from the loss of the hydroxymethyl group (-CH₂OH), resulting in a peak at m/z 219. Another prominent fragmentation would be the cleavage of the ether linkage. This could result in a fragment corresponding to the hydroxyphenoxy cation at m/z 109 and a phthalonitrile radical, or a phthalonitrile cation at m/z 127 and a hydroxymethylphenoxy radical. Further fragmentation of the aromatic rings would also be observed.
| m/z | Proposed Fragment |
|---|---|
| 250 | [M]⁺ (Molecular Ion) |
| 219 | [M - CH₂OH]⁺ |
| 127 | [Phthalonitrile]⁺ |
| 109 | [Hydroxyphenoxy]⁺ |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for the mass analysis of macromolecules and thermally labile compounds, such as phthalonitrile derivatives and their resulting phthalocyanines. nih.govnih.gov In this method, the analyte is co-crystallized with an excess of a matrix material that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer protons to the analyte molecules, which are then desorbed into the gas phase as intact ions. nih.govnih.gov These ions are accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge (m/z) ratio; lighter ions travel faster and reach the detector first. nih.gov
This technique is instrumental in confirming the successful synthesis of phthalocyanines from phthalonitrile precursors like this compound. The high molecular weights of phthalocyanine (B1677752) macrocycles can be precisely determined, verifying that the cyclotetramerization reaction has occurred. For instance, the characterization of novel phthalocyanine complexes often includes MALDI-TOF analysis to confirm their molecular ion peaks. researchgate.netresearchgate.netresearchgate.net The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺, which allows for the unambiguous verification of the compound's identity and purity. scispace.com
Table 1: Exemplary MALDI-TOF-MS Data for Phthalocyanine Derivatives
| Compound | Precursor Phthalonitrile | Calculated m/z | Observed [M]⁺ | Reference |
| (4)-Tetra(2,6-dimethylphenylthio)-phthalocyaninato magnesium (II) | 4-(2,6-dimethylphenylthio)phthalonitrile | 1081 | 1082 ([M+H]⁺) | researchgate.net |
| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato magnesium (II) | 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalonitrile | 1459 | 1459 | scispace.com |
| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato zinc (II) | 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalonitrile | 1498 | 1498 | scispace.com |
This table presents data for derivatives to illustrate the application of the technique.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for the analysis of a broad range of compounds, including phthalonitrile derivatives. frontiersin.orgtemple.edu ESI generates ions directly from a solution by applying a high voltage to a liquid capillary, which creates an aerosol of charged droplets. nih.gov As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the desorption of intact analyte ions into the gas phase. nih.gov
ESI-MS is particularly valuable for analyzing polar or charged molecules and can provide information about molecular weight and structure. researchgate.net For derivatives of this compound, such as branched phthalonitriles containing cyclotriphosphazene, high-resolution ESI-MS (often coupled with a Quadrupole Time-of-Flight analyzer, Q-TOF) can confirm the exact molecular formula. mdpi.com For example, a protonated molecular ion peak at m/z = 236.0848 was observed for a derivative with the molecular formula C₁₄H₈N₃O, confirming its successful synthesis. mdpi.com
The technique is also used to study the fragmentation patterns of these molecules. By inducing fragmentation within the mass spectrometer (a technique known as tandem mass spectrometry or MSⁿ), characteristic fragment ions can be generated, providing valuable structural information. qub.ac.uk This is particularly useful for identifying labile substituent groups on the phthalocyanine ring. qub.ac.uk
Electronic Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in π-conjugated systems like this compound and its phthalocyanine derivatives. researchgate.net Phthalocyanines are known for their intense and characteristic absorptions in the visible and near-UV regions of the electromagnetic spectrum. researchgate.net These absorptions arise from π-π* transitions within the 18-π electron macrocyclic ring. scispace.com
The UV-Vis spectra of phthalocyanine derivatives are typically characterized by two main absorption regions:
The Q-band: An intense absorption in the visible region, typically between 600 and 700 nm, which is responsible for the characteristic blue or green color of these compounds. This band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. scispace.com
The B-band (or Soret band): A strong absorption in the near-UV region, around 300-400 nm, which arises from transitions from lower-lying π levels to the LUMO. scispace.comresearchgate.net
The position and intensity of these bands can be influenced by the central metal atom, peripheral substituents, and the solvent. researchgate.net For the precursor this compound, the spectrum is dominated by absorptions in the UV region characteristic of the phthalonitrile and phenoxy moieties. Theoretical studies on the related 4-phenoxyphthalonitrile assign these absorptions to π → π* transitions. researchgate.netias.ac.in Upon cyclotetramerization to form the phthalocyanine, the appearance of the intense Q-band provides clear evidence of the formation of the extended macrocyclic system. researchgate.net
Table 2: Representative UV-Vis Absorption Data for Metallophthalocyanine Derivatives in Chloroform
| Compound | Q-band λmax (nm) | B-band λmax (nm) | Reference |
| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato magnesium (II) | 683, 616 | 352 | scispace.com |
| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato zinc (II) | 683, 615 | 355 | scispace.com |
This table presents data for derivatives to illustrate the characteristic absorption bands.
X-ray Diffraction for Solid-State Structural Determination
Single-Crystal X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.inrsc.org This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of materials. mkuniversity.ac.insemanticscholar.org
For this compound and its derivatives, single-crystal XRD analysis can elucidate the exact molecular conformation and packing in the solid state. researchgate.netscispace.com Studies on similar phthalonitrile precursors have revealed non-coplanar conformations, where the phenoxy substituents are oriented nearly perpendicular to the plane of the phthalonitrile ring due to steric interactions. researchgate.net This spatial arrangement can influence the reactivity of the precursor and the properties of the resulting phthalocyanine.
The analysis provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. This information is crucial for understanding polymorphism (the existence of different crystal structures for the same compound), which can significantly affect the material's physical properties. intertek.com
Table 3: Crystallographic Data for Exemplary Phthalonitrile Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4,4'-(Oxydimethylene)bis(phthalonitrile) | C₁₈H₁₀N₄O | Monoclinic | P2₁/c | 10.6417 | 7.5737 | 18.2758 | 105.248 | researchgate.net |
| 4-{2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy}phthalonitrile | C₂₃H₁₇N₃O₂ | Monoclinic | P2₁/c | 13.911 | 15.541 | 8.878 | 97.47 | nih.gov |
This table presents data for related phthalonitrile structures to exemplify the output of single-crystal XRD analysis.
Surface-Sensitive Spectroscopic Techniques
Surface-sensitive techniques are vital for characterizing the thin films and monolayers formed by derivatives of this compound, particularly the resulting phthalocyanines, which have applications in organic electronics. morressier.com These methods probe the morphology, structure, and electronic properties of molecules at interfaces.
Scanning Tunneling Microscopy (STM) allows for the direct visualization of individual molecules adsorbed on a conductive surface. iphy.ac.cn STM studies have been used to investigate the on-surface synthesis of phthalocyanines from dinitrile precursors on metallic substrates like gold (Au(111)) and silver (Ag(111)). researchgate.netresearchgate.net These studies reveal how the molecules arrange themselves into ordered networks and provide insight into the cyclotetramerization reaction mechanism at the surface. researchgate.net The resulting images often show the characteristic four-lobed shape of phthalocyanine molecules lying flat on the surface. iphy.ac.cn
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of atoms on a surface. For phthalocyanine films, XPS can confirm the conversion of the precursor's cyano groups (C≡N) into the phthalocyanine macrocycle by observing a characteristic shift in the N 1s binding energy. researchgate.net
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to characterize the morphology and topography of thin films over larger areas. scirp.org These techniques can reveal details about film roughness, grain size, and the formation of nanostructures, such as the nanorods observed in certain cobalt phthalocyanine films. morressier.comscirp.org This morphological information is critical as it directly impacts the performance of devices like gas sensors and transistors. morressier.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a complex organic molecule such as this compound, XPS provides invaluable information by probing the core-level electron binding energies of its constituent elements: carbon, nitrogen, and oxygen. The precise binding energy of an electron is sensitive to its local chemical environment, including the oxidation state, the nature of neighboring atoms, and the type of chemical bonds. This phenomenon, known as the chemical shift, allows for the detailed structural characterization of the molecule.
While direct experimental XPS data for the monomer this compound is not extensively available in public literature, a detailed analysis of its high-resolution XPS spectra can be predicted based on its distinct chemical functionalities and established data from analogous compounds and polymers. osti.govlibretexts.orgeag.comjh.edu The molecule contains several unique chemical environments for carbon, nitrogen, and oxygen atoms, which would manifest as a series of overlapping peaks in the C 1s, N 1s, and O 1s core-level spectra, respectively.
High-Resolution C 1s Spectrum
The high-resolution C 1s spectrum of this compound is expected to be the most complex, comprising multiple peaks corresponding to the different carbon environments. Deconvolution of this spectrum would reveal distinct peaks attributable to:
Aromatic C-C/C-H: The majority of carbon atoms are within the two benzene rings. These carbons, bonded only to other carbons or hydrogen, would produce a primary peak at a binding energy of approximately 284.8 eV. mdpi.com This peak is often used as a reference for charge correction.
C-O Ether Linkage: The carbon atoms in the benzene rings directly bonded to the ether oxygen (C-O-C) are expected to show a chemical shift to a higher binding energy, typically around 286.5 eV, due to the electron-withdrawing effect of the oxygen atom. mdpi.com
C-OH Hydroxymethyl Group: The carbon atom of the hydroxymethyl group (-CH₂OH) is also bonded to an oxygen atom and would contribute to the signal in the 286.5 - 286.7 eV range. mdpi.commdpi.com
C-CN Bonds: The carbon atoms in the phthalonitrile ring that are bonded to the nitrile groups (C-C≡N) would be shifted to a slightly higher binding energy than the standard aromatic C-C peak.
C≡N Nitrile Group: The carbon atoms within the two nitrile groups (-C≡N) are in a unique chemical state and would appear at a higher binding energy, typically in the range of 285.2 to 288.4 eV. osti.govlibretexts.org
High-Resolution N 1s Spectrum
The N 1s spectrum is anticipated to be simpler, characterized by a single, prominent peak. Both nitrogen atoms in the molecule are chemically equivalent, existing within the nitrile functional groups (-C≡N). This environment is expected to produce a peak with a binding energy in the range of 398.0 to 400.0 eV. Studies on related phthalonitrile-based polymers and other nitrile-containing molecules confirm that the N 1s peak for the nitrile group typically falls within this region. mdpi.comacs.org For instance, XPS analysis of cured phthalonitrile resins shows nitrogen peaks corresponding to newly formed triazine rings around 398.5 eV and 400.1 eV. mdpi.com
High-Resolution O 1s Spectrum
The O 1s spectrum would allow for the differentiation of the two distinct oxygen environments in the molecule:
C-O-C Ether Linkage: The oxygen atom forming the ether bridge between the two aromatic rings would produce a peak in the O 1s spectrum.
C-OH Hydroxyl Group: The oxygen atom of the terminal hydroxymethyl group would have a slightly different chemical environment and binding energy compared to the ether oxygen. Generally, hydroxyl and ether oxygen peaks appear at similar binding energies, often around 532.5 eV, and may require careful deconvolution to resolve. mdpi.com
The following interactive table summarizes the predicted XPS data for this compound, detailing the expected binding energies for each distinct chemical environment.
Predicted XPS Data for this compound
| Core Level | Chemical Environment | Predicted Binding Energy (eV) | Justification |
|---|---|---|---|
| C 1s | Aromatic C-C / C-H | ~284.8 | Standard binding energy for carbon in benzene rings. mdpi.com |
| C 1s | C-O (Ether & Hydroxyl) | 286.5 - 286.7 | Electron-withdrawing oxygen atom causes a positive chemical shift. mdpi.commdpi.com |
| C 1s | C-CN | 285.5 - 286.5 | Influence from the adjacent electron-withdrawing nitrile group. |
| C 1s | -C≡N | 285.2 - 288.4 | Carbon in a triple bond with highly electronegative nitrogen. osti.govlibretexts.org |
| N 1s | -C≡N | 398.0 - 400.0 | Characteristic binding energy for nitrogen in a nitrile group. mdpi.comacs.org |
This predictive analysis underscores the power of XPS in elucidating the complex chemical structure of this compound. Experimental verification would involve acquiring high-resolution spectra and performing detailed peak fitting to confirm the presence and relative proportions of these functional groups, thereby validating the molecular integrity of the compound.
Theoretical and Computational Investigations of 4 4 Hydroxymethyl Phenoxy Phthalonitrile
Quantum Chemical Methodologies for Electronic Structure
To unravel the intricate electronic characteristics of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, researchers employ a suite of sophisticated computational techniques. These methods allow for the modeling of the molecule's behavior and the calculation of its properties with a high degree of accuracy.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like this compound. This method is favored for its balance of computational cost and accuracy. In typical DFT studies on related phthalonitrile (B49051) derivatives, the B3LYP hybrid functional is commonly utilized in conjunction with a basis set such as 6-311G(d,p) to optimize the molecular geometry in the ground state. researchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from techniques like X-ray crystallography to validate the computational model. researchgate.net
Beyond geometric parameters, DFT is also employed to calculate vibrational frequencies. The computed vibrational spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the precise assignment of vibrational modes to specific molecular motions. Furthermore, DFT calculations are used to determine various thermodynamic properties, offering insights into the molecule's stability and conformational preferences. nih.gov For instance, studies on similar molecules have explored different conformers and determined their relative energies to identify the most stable structures. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is specifically designed to investigate the electronic excited states of molecules. By applying TD-DFT, researchers can calculate the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.
These theoretical absorption spectra are then compared with experimental UV-Vis spectra to understand the nature of the electronic transitions. For example, TD-DFT can identify whether a particular absorption band corresponds to a π→π* or n→π* transition, and which molecular orbitals are primarily involved. This level of detail is crucial for designing molecules with specific optical properties, which is particularly relevant for applications of phthalocyanines derived from this precursor in areas like photodynamic therapy and optical data storage.
Ab Initio Hartree-Fock (HF) Approaches
While DFT methods are widely used, ab initio Hartree-Fock (HF) approaches represent a more fundamental, wave-function-based methodology for studying electronic structure. The HF method provides a foundational understanding of the molecular orbital framework. Although it systematically neglects electron correlation, leading to some quantitative inaccuracies, it serves as a crucial starting point for more advanced and computationally intensive post-Hartree-Fock methods.
In the context of phthalonitrile derivatives, HF calculations can be used to obtain initial geometries for more accurate optimizations and to provide a qualitative picture of the molecular orbitals. Comparing the results from HF and DFT methods can also offer insights into the importance of electron correlation effects on the electronic properties of the molecule.
Molecular Electronic Properties and Reactivity Prediction
The electronic properties of this compound, as determined by computational methods, are key to predicting its reactivity and its suitability for various applications.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation energy. scispace.com
For phthalonitrile derivatives, DFT calculations are routinely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. scispace.com A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. This analysis is vital for understanding how this compound will behave in subsequent reactions, such as the cyclotetramerization to form phthalocyanines.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. |
Photoinduced Electron Transfer Processes
The insights gained from HOMO-LUMO analysis and TD-DFT calculations are directly applicable to understanding photoinduced electron transfer (PET) processes. PET is a fundamental process in many chemical and biological systems and is particularly relevant for the applications of phthalocyanines in solar energy conversion and photocatalysis.
By knowing the energies and spatial distributions of the frontier orbitals of this compound, and by extension, the resulting phthalocyanines, researchers can predict the feasibility and direction of electron transfer in the presence of electron donors or acceptors upon photoexcitation. The ability to computationally model these processes allows for the rational design of new materials with enhanced photophysical properties tailored for specific applications.
Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability
The non-linear optical (NLO) properties of molecules like this compound are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these properties. The response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizability (β), which are measures of the linear and non-linear optical effects, respectively.
Theoretical studies on the related compound, 4-phenoxyphthalonitrile (B133320), using ab initio Hartree-Fock (HF) and DFT (B3LYP) methods, have provided insights into its NLO characteristics. ias.ac.in These calculations determine the components of the polarizability and the first hyperpolarizability tensors. The total molecular polarizability and the magnitude of the first hyperpolarizability are key indicators of NLO activity. ias.ac.in
For 4-phenoxyphthalonitrile, calculations show that the components of polarizability (αxx, αxy, αyy, etc.) and the first hyperpolarizability (βxxx, βxxy, βxyy, etc.) can be determined to predict its NLO response. ias.ac.in The presence of donor (phenoxy group) and acceptor (phthalonitrile group) moieties connected through a π-system facilitates intramolecular charge transfer, which is a crucial factor for a significant NLO response. The hydroxymethyl group in the target compound is expected to further influence these electronic properties. High hyperpolarizability values are often associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating easier electron excitation. ias.ac.in
Table 1: Calculated NLO Properties for a Related Phthalonitrile Derivative Calculations performed on 4-phenoxyphthalonitrile using the B3LYP/6-311G(d,p) method.
| Property | Value |
| Polarizability (α) | |
| αxx (a.u.) | 215.3 |
| αxy (a.u.) | -1.9 |
| αyy (a.u.) | 148.9 |
| αxz (a.u.) | 1.1 |
| αyz (a.u.) | 0.0 |
| αzz (a.u.) | 47.9 |
| Average Polarizability ⟨α⟩ (a.u.) | 137.4 |
| Hyperpolarizability (β) | |
| βxxx (a.u.) | -289.4 |
| βxxy (a.u.) | 19.5 |
| βxyy (a.u.) | -29.2 |
| βyyy (a.u.) | 3.5 |
| Total Hyperpolarizability βtot (a.u.) | 315.7 |
Data sourced from a computational study on 4-phenoxyphthalonitrile. ias.ac.in The values for this compound are expected to be of a similar order of magnitude but influenced by the hydroxymethyl substituent.
Computational Spectroscopy and Structure Validation
Theoretical calculations are instrumental in interpreting and predicting the electronic absorption spectra of complex organic molecules. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. ias.ac.in
For the analogous molecule 4-phenoxyphthalonitrile, TD-DFT calculations have been used to assign the features of its electronic absorption spectrum. The major absorption bands in the visible and near-UV regions are typically assigned to π → π* transitions. ias.ac.in The calculations reveal the specific molecular orbitals involved in these transitions. For instance, the lowest energy transitions often correspond to the excitation of an electron from the HOMO to the LUMO, which is characteristic of an intramolecular charge transfer process from the electron-donating phenoxy group to the electron-accepting phthalonitrile moiety. ias.ac.in
The simulated spectrum for 4-phenoxyphthalonitrile shows several key excited states. The calculated results suggest that the lowest energy excited states are due to photo-induced electron transfer processes. ias.ac.in The introduction of the hydroxymethyl group in this compound would likely cause a shift in the absorption maxima (λmax) due to its electronic influence on the phenoxy ring.
Table 2: Calculated Electronic Transitions for a Related Phthalonitrile Derivative TD-DFT calculations on 4-phenoxyphthalonitrile.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.08 | 303.8 | 0.0011 | HOMO -> LUMO |
| S2 | 4.41 | 281.1 | 0.2351 | HOMO-1 -> LUMO |
| S3 | 4.70 | 263.8 | 0.0812 | HOMO-2 -> LUMO |
Data sourced from a computational study on 4-phenoxyphthalonitrile. ias.ac.in
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for molecular structure elucidation. DFT calculations can accurately predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. nih.gov
Computational studies on similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, provide a reliable basis for understanding the vibrational modes of this compound. nih.gov The calculations are typically performed at the B3LYP/cc-pVTZ level of theory, which has been shown to provide good agreement with experimental data. nih.gov
The calculated spectrum can be analyzed to assign specific vibrational modes to the observed bands. Key vibrational modes for this class of compounds include:
C≡N stretching: A strong, characteristic band for the nitrile groups, typically observed around 2230 cm⁻¹.
Aromatic C-H stretching: Occurring in the 3000-3100 cm⁻¹ region.
Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹.
C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage, usually found in the 1200-1300 cm⁻¹ region.
O-H stretching: A broad band corresponding to the hydroxymethyl group's hydroxyl, expected around 3300-3400 cm⁻¹.
C-H out-of-plane bending: Bands in the lower frequency region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic rings. nih.gov
By comparing the calculated frequencies with experimental FTIR and Raman spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. nih.govresearchgate.net
Table 3: Selected Calculated Vibrational Frequencies for a Related Phthalonitrile Derivative Based on DFT/B3LYP calculations for 4-(4-tritylphenoxy)phthalonitrile.
| Calculated Frequency (cm⁻¹) | Assignment |
| ~2230 | C≡N stretching |
| ~1600 | Aromatic C=C stretching |
| ~1500 | Aromatic ring stretching |
| ~1250 | Asymmetric C-O-C stretching |
| ~835 | C-H out-of-plane bending |
Frequency values are approximate and based on assignments for a structurally similar compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT have become a standard tool for validating and predicting spectral data. idc-online.com
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phthalonitrile ring and the phenoxy ring. The protons closer to the electron-withdrawing nitrile groups would be shifted downfield. The protons on the phenoxy ring would also show a characteristic splitting pattern, and the benzylic protons of the -CH₂OH group would appear as a singlet, with the hydroxyl proton also present.
The ¹³C NMR spectrum would similarly show distinct signals for the different carbon environments, including the two nitrile carbons, the aromatic carbons, and the benzylic carbon of the hydroxymethyl group. The accuracy of these predictions allows for the confident assignment of experimental NMR spectra. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Predicted ranges based on DFT methods and data from analogous structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.0 - 8.0 | Aromatic protons |
| ¹H | ~4.6 | -CH₂- protons |
| ¹H | ~5.3 | -OH proton |
| ¹³C | 115 - 118 | -C≡N carbons |
| ¹³C | 110 - 165 | Aromatic carbons |
| ¹³C | ~64 | -CH₂- carbon |
These are estimated values. Actual chemical shifts depend on the solvent and computational method used.
Interfacial Electron Transfer Mechanisms in Heterogeneous Systems
The compound this compound possesses structural features that make it a candidate for applications in heterogeneous systems, such as dye-sensitized solar cells (DSSCs). In such devices, the molecule acts as a photosensitizer, absorbing light and injecting an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). ias.ac.in
Computational modeling is crucial for understanding the interfacial electron transfer (IET) process. By calculating the energies of the HOMO and LUMO of the dye molecule and comparing them to the energy levels of the semiconductor, the feasibility and mechanism of electron transfer can be elucidated. ias.ac.in
For efficient electron injection, the LUMO energy level of the dye must be higher (more negative) than the conduction band edge of the semiconductor. Conversely, the HOMO energy level of the dye should be lower than the redox potential of the electrolyte to ensure efficient regeneration of the dye after electron injection. ias.ac.in
Computational studies on 4-phenoxyphthalonitrile have shown that its HOMO and LUMO energy levels are suitably aligned for electron injection into a TiO₂ electrode. The HOMO is localized on the phenoxy moiety, while the LUMO is distributed over the phthalonitrile fragment. Upon photoexcitation (HOMO → LUMO transition), electron density shifts from the donor part to the acceptor/anchoring part of the molecule, facilitating the injection of the electron from the excited dye into the semiconductor's conduction band. This process is a typical and crucial step in the functioning of DSSCs. ias.ac.in The hydroxymethyl group can serve as an anchoring group to the TiO₂ surface, potentially enhancing the electronic coupling and the efficiency of the electron transfer process.
Functionalization Chemistry of the Hydroxymethyl Moiety for Derivatization
Conversion to Activated Electrophilic Species
A primary strategy for functionalizing the hydroxymethyl group involves converting the hydroxyl (-OH) into a better leaving group. Alcohols themselves are poor substrates for nucleophilic substitution because the hydroxide (B78521) ion (HO⁻) is a poor leaving group. By converting the alcohol to a sulfonate or phosphate (B84403) ester, it becomes an excellent electrophilic site for subsequent reactions with a wide range of nucleophiles.
The conversion of the hydroxymethyl group to a tosylate (p-toluenesulfonate) is a standard method for activating the alcohol. This is typically achieved by reacting 4-(4-(hydroxymethyl)phenoxy)phthalonitrile with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting tosylate group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.
Table 1: Representative Synthesis of 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile
| Reactant | Reagent | Base/Solvent | Product |
| This compound | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile |
Phosphate esters can be formed by reacting the hydroxymethyl group with a suitable phosphorylating agent. A Russian patent describes a method for producing organophosphorus-modified phthalonitriles by reacting hydroxyl-containing phthalonitriles with phosphorus dichloridates, such as phenyl dichlorophosphate. google.com This reaction creates a phosphate ester linkage. google.com this compound is explicitly mentioned as a potential starting material for such modifications. google.com Another general approach involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅), often in the presence of a controlled amount of water, to produce a mixture of mono- and di-phosphate esters. researchgate.netgoogle.com
Table 2: General Reaction for the Formation of Phosphate Derivatives
| Reactant | Reagent | Conditions | Product Class |
| This compound | Phenyl dichlorophosphate | Aprotic solvent, Base | Phenyl Phosphate Ester |
| This compound | Phosphorus Pentoxide (P₂O₅) | Controlled temperature | Mono-/Di-phosphate Esters |
Generation of Diverse Functional Groups
Beyond activation, the hydroxymethyl group can be directly converted into other important functional moieties through reactions like etherification and esterification, or through multi-step pathways involving nucleophilic substitution.
Ether derivatives can be synthesized from the hydroxymethyl group, most commonly via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction (S_N2) to yield the desired ether. This method allows for the introduction of a wide variety of alkyl or aryl groups.
Table 3: General Williamson Ether Synthesis
| Step | Reactant | Reagent | Intermediate/Product |
| 1. Deprotonation | This compound | Sodium Hydride (NaH) | Sodium 4-(3,4-dicyanophenoxy)benzyl alkoxide |
| 2. Alkylation | Sodium 4-(3,4-dicyanophenoxy)benzyl alkoxide | Alkyl Halide (R-X) | 4-(4-((Alkoxymethyl)phenoxy)phthalonitrile |
Esterification is a direct method for derivatizing the hydroxymethyl group. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-controlled process that is often driven to completion by removing the water formed as a byproduct. masterorganicchemistry.com Alternatively, for more facile and irreversible reactions, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct.
Table 4: Common Esterification Methods
| Method | Reactant | Reagent | Catalyst/Base | Product Class |
| Fischer Esterification | This compound | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Ester |
| Acylation | This compound | Acyl Chloride (R-COCl) | Pyridine | Ester |
The introduction of functional groups such as azides and disulfides typically requires a two-step approach starting from the hydroxymethyl group. The alcohol must first be converted into a species with a good leaving group, as discussed in section 5.1. The most common intermediates for this purpose are the corresponding tosylate or a halide (e.g., a chloromethyl derivative, formed by reaction with thionyl chloride, SOCl₂).
Once activated, the intermediate can undergo a nucleophilic substitution reaction with the desired nucleophile. For example, reacting the tosylate or chloride with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF yields the corresponding azide derivative, 4-(4-(azidomethyl)phenoxy)phthalonitrile. To form disulfide derivatives, the activated intermediate can be reacted with a thiol to form a thioether, which could then be further manipulated, or it could be reacted with a disulfide-containing nucleophile.
Table 5: Two-Step Synthesis of Azide and Thioether Derivatives
| Pathway | Step | Starting Material | Reagent | Product/Intermediate |
| Azide Synthesis | 1. Activation | This compound | p-Toluenesulfonyl Chloride (TsCl) | 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile |
| 2. Substitution | 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile | Sodium Azide (NaN₃) | 4-(4-(Azidomethyl)phenoxy)phthalonitrile | |
| Thioether Synthesis | 1. Activation | This compound | Thionyl Chloride (SOCl₂) | 4-(4-(Chloromethyl)phenoxy)phthalonitrile |
| 2. Substitution | 4-(4-(Chloromethyl)phenoxy)phthalonitrile | Thiol (R-SH) / Base | 4-(4-((Alkylthiomethyl)phenoxy)phthalonitrile |
Strategies for Molecular Grafting and Integration
The presence of a reactive hydroxymethyl group on the this compound molecule provides a versatile handle for its covalent attachment to various substrates, including polymeric backbones and inorganic or metallic surfaces. This molecular grafting and integration is a key strategy for harnessing the unique properties of the phthalonitrile (B49051) moiety, such as its high thermal stability and ability to form robust cross-linked networks upon curing, in a wide range of material applications. The following subsections detail the primary strategies employed for the integration of this functional phthalonitrile derivative into larger molecular architectures and onto surfaces.
Attachment to Polymeric Backbones
The incorporation of this compound into polymer structures can be achieved through various polymer modification techniques, broadly categorized as "grafting to," "grafting from," and the use of macromonomers. These methods allow for the synthesis of graft copolymers where the phthalonitrile unit is appended as a side chain to a pre-existing polymer backbone.
"Grafting To" Approach:
In the "grafting to" method, the pre-synthesized this compound is attached to a functional polymer backbone. This typically involves the reaction between the hydroxymethyl group of the phthalonitrile derivative and a complementary reactive group on the polymer. For instance, polymers bearing carboxylic acid or acyl chloride functionalities can react with the hydroxymethyl group to form ester linkages. Similarly, polymers with isocyanate groups can form urethane (B1682113) linkages.
A common example of a polymer backbone used for such modifications is poly(ethylene glycol) (PEG). The terminal hydroxyl groups of PEG can be activated or converted to other functional groups to facilitate reaction with the hydroxymethyl group of the phthalonitrile. For instance, PEG can be modified to have carboxylic acid end groups, which can then be coupled with this compound using standard esterification catalysts.
"Grafting From" Approach:
The "grafting from" approach involves the polymerization of a monomer from initiating sites that have been introduced onto the this compound molecule. This method is particularly useful for creating well-defined polymer brushes on the phthalonitrile core. The hydroxymethyl group can be converted into a polymerization initiator, such as an atom transfer radical polymerization (ATRP) initiator. For example, reaction with 2-bromoisobutyryl bromide would introduce an ATRP initiator, from which monomers like methyl methacrylate (B99206) (MMA) could be polymerized.
Macromonomer Approach:
The macromonomer strategy involves first converting this compound into a polymerizable monomer. This can be achieved by reacting the hydroxymethyl group with a molecule containing a polymerizable moiety, such as an acrylate (B77674) or methacrylate group. The resulting phthalonitrile-containing macromonomer can then be copolymerized with other vinyl monomers to create a polymer backbone with pendant phthalonitrile units.
| Grafting Strategy | Description | Example Polymer Backbone | Linkage Type |
| Grafting To | Attaching pre-synthesized phthalonitrile to a polymer. | Poly(ethylene glycol) | Ester, Urethane |
| Grafting From | Polymerizing monomers from the phthalonitrile core. | Poly(methyl methacrylate) | C-C backbone |
| Macromonomer | Copolymerizing a phthalonitrile-functionalized monomer. | Polystyrene | C-C backbone |
Surface-Assisted Chemical Transformations
The covalent attachment of this compound to surfaces is a critical step in the development of advanced functional materials with tailored surface properties. This surface modification can enhance thermal stability, chemical resistance, and provide a platform for further chemical transformations.
Functionalization of Oxide Surfaces:
Inorganic oxide surfaces, such as silica (B1680970) (SiO₂) and titania (TiO₂), are rich in surface hydroxyl groups (silanols in the case of silica). These groups provide convenient anchoring points for this compound. The most common method for attaching organic molecules to such surfaces is through the use of silane (B1218182) coupling agents.
The hydroxymethyl group of this compound can be reacted with an isocyanate-functionalized silane, such as 3-isocyanatopropyltriethoxysilane, to form a urethane linkage. The resulting molecule possesses triethoxysilane (B36694) groups that can then undergo hydrolysis and condensation with the surface hydroxyl groups of the oxide material, forming stable Si-O-Si or Si-O-Ti bonds. This process effectively tethers the phthalonitrile moiety to the surface.
Modification of Metallic Surfaces:
The functionalization of metallic surfaces, such as gold or copper, often relies on the formation of self-assembled monolayers (SAMs). While the hydroxymethyl group itself does not have a strong affinity for these surfaces, this compound can be derivatized to include a thiol or disulfide group, which readily forms a strong covalent bond with gold surfaces. For instance, the hydroxymethyl group could be esterified with 3-mercaptopropionic acid to introduce a terminal thiol group.
Once anchored to the surface, the phthalonitrile groups can undergo thermal curing to form a highly cross-linked, thermally stable polymer network on the substrate. This surface-initiated polymerization can lead to the formation of robust thin films with exceptional thermal and chemical resistance.
| Surface Type | Anchoring Strategy | Linkage to Surface | Potential Application |
| Oxide (e.g., Silica) | Silane coupling agent | Si-O-Si | High-performance composites |
| Metallic (e.g., Gold) | Self-assembled monolayer (SAM) | Au-S | Corrosion resistant coatings |
Polymerization Pathways and Engineering of High Performance Phthalonitrile Materials
Thermal Curing and Cross-Linking Mechanisms
Thermal curing is the primary method for polymerizing phthalonitrile (B49051) resins. This process is typically carried out at elevated temperatures, often in a staged manner to control the reaction kinetics and manage the exotherm. The polymerization proceeds through the reactive nitrile (-C≡N) groups, leading to the formation of a robust and highly aromatic polymer network.
Polymerization through Nitrile Groups: Formation of Triazine, Phthalocyanine (B1677752), and Isoindoline (B1297411) Rings
The thermal polymerization of phthalonitrile monomers is characterized by the formation of several key heterocyclic structures that contribute to the exceptional thermal stability of the resulting polymer. The primary cross-linking reactions involve the cyclotrimerization of nitrile groups to form symmetric s-triazine rings. isuct.ru This reaction is a significant contributor to the high cross-link density and thermal stability of the cured resin.
In addition to triazine formation, phthalocyanine macrocycles can also be generated, particularly in the presence of trace metals which can act as templates. The formation of these highly stable, planar ring systems further enhances the thermo-oxidative stability of the polymer. A third important structural motif is the isoindoline ring, which can also form during the curing process. Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, have identified the characteristic absorption peaks corresponding to these structures in cured phthalonitrile polymers, confirming their presence in the cross-linked network. mdpi.comepo.org The relative abundance of these structures can be influenced by the curing conditions and the presence of catalysts or additives.
Influence of Curing Additives on Reaction Kinetics
To facilitate the polymerization process and reduce the required curing temperatures and times, various curing additives are often employed. Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are common curing agents for phthalonitrile resins. researchgate.net These additives can initiate polymerization at lower temperatures by reacting with the nitrile groups. The curing kinetics of phthalonitrile systems with different aromatic diamines have been shown to vary, with activation energies for curing typically falling in the range of 66 to 79 kJ/mol for various systems. beilstein-journals.org
The introduction of these additives not only accelerates the curing reaction but can also influence the final properties of the thermoset, such as its glass transition temperature (Tg) and thermal stability. For instance, the use of certain aromatic diamines can lead to polymers with higher cross-linking densities and, consequently, superior thermal properties. beilstein-journals.org
Below is a table summarizing the effect of different aromatic amine curing agents on the activation energy of polymerization for a representative phthalonitrile system.
| Curing Agent | Activation Energy (Ea) (kJ/mol) |
| p-Phenylenediamine (p-PD) | 79.00 |
| m-Tolidine (m-TB) | 70.52 |
| o-Tolidine (o-TB) | 68.83 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 66.61 |
Note: Data presented is for a 2,2-bis(4-hydroxyphenyl)butane-based phthalonitrile monomer and is intended to be illustrative of general trends in phthalonitrile chemistry. beilstein-journals.org
Self-Promoted Cure Behaviors
An important advancement in phthalonitrile chemistry is the development of self-promoting monomers. These monomers contain functional groups that can initiate polymerization without the need for external curing additives. The presence of a hydroxymethyl group in 4-(4-(hydroxymethyl)phenoxy)phthalonitrile suggests a potential for self-promoted curing. It has been demonstrated that phthalonitrile monomers containing hydroxyl or amino groups can undergo thermal polymerization in the absence of traditional curing agents. researchgate.net For example, a novel self-curing triphenol A-based phthalonitrile resin precursor, which contains residual phenolic hydroxyl groups, has been shown to promote the curing reaction. researchgate.net Similarly, 4-(hydroxylphenoxy)phthalonitrile has been used to trigger the curing reaction of other phthalonitrile systems. google.com The active hydrogen from the hydroxyl group can initiate the polymerization of the nitrile groups, leading to a cross-linked network. This self-promoting behavior offers significant processing advantages, including the elimination of issues related to the volatility and dispersion of curing agents. researchgate.net
Catalytic Enhancements in Phthalonitrile Polymerization
To further control and enhance the polymerization of phthalonitrile resins, various catalytic strategies have been explored. These include the use of inorganic fillers and organometallic compounds, which can significantly influence the reaction kinetics and the final properties of the material.
Effects of Inorganic Fillers (e.g., Alumina) on Polymerization Kinetics
Inorganic fillers are often incorporated into polymer matrices to enhance their mechanical and thermal properties. Recent studies have shown that some fillers, such as alumina (B75360) (Al2O3), can also have a catalytic effect on the polymerization of phthalonitrile resins. ecust.edu.cn In a study on a resorcinol-based phthalonitrile, the addition of alumina particles was found to enhance the polymerization kinetics. ecust.edu.cn Thermal analysis indicated a chemical interaction between the alumina fillers and the phthalonitrile monomer, which facilitated the curing process. ecust.edu.cn This catalytic effect is beneficial for accelerating the traditionally slow curing of phthalonitrile resins.
The table below illustrates the impact of alumina filler content on the thermal conductivity of a cured resorcinol-based phthalonitrile polymer, demonstrating the multifunctional role of such fillers.
| Alumina Content (wt%) | Thermal Conductivity at 300 °C (W/mK) |
| 0 | ~0.35 |
| 10 | ~0.45 |
| 20 | ~0.55 |
| 30 | ~0.65 |
Note: This data is for a resorcinol-based phthalonitrile and is presented to show the general effect of alumina fillers.
Organometallic Catalysis for Curing Control
Organometallic compounds are known to be effective catalysts in a wide range of polymerization reactions. In the context of phthalonitrile curing, organometallic catalysts can offer a pathway to control the polymerization rate and potentially lower the curing temperature. While specific studies on the use of organometallic catalysts for this compound are not extensively documented, the general principles of organometallic catalysis are applicable.
Organometallic complexes can interact with the nitrile groups, activating them towards nucleophilic attack and facilitating the cyclotrimerization reaction to form triazine rings. The mechanism often involves the coordination of the nitrile group to the metal center, which increases its electrophilicity. This can lead to a more controlled and efficient polymerization process. The choice of metal and ligands in the organometallic complex can be tailored to tune the catalytic activity and achieve desired reaction profiles.
Design and Synthesis of Phthalonitrile Oligomers and Prepolymers
The inherent high melting points and sharp melting transitions of many phthalonitrile monomers present significant processing challenges. To overcome these, the synthesis of oligomers and prepolymers is a key strategy. The presence of the hydroxymethyl group in this compound offers a reactive site that can be leveraged for building larger, more processable molecules.
The primary goal in designing low-melting phthalonitrile systems is to disrupt the crystalline packing of the monomers and introduce flexible linkages. This is often achieved by creating oligomeric structures where rigid phthalonitrile end-groups are separated by more flexible chains. For a hydroxyl-containing monomer like this compound, several strategies can be envisioned:
Esterification and Etherification: The hydroxymethyl group can be reacted with diacids, diacyl chlorides, or other difunctional molecules to form linear oligomers. By carefully selecting the linking molecule, flexibility can be engineered into the oligomer backbone, leading to a lower melting point and a broader processing window.
Prepolymer Formation (B-staging): Controlled heating of the monomer, often in the presence of a catalyst, can lead to the formation of low-molecular-weight prepolymers. This process, known as B-staging, advances the polymerization to a point where the material is still fusible and soluble but has a higher viscosity and is closer to its final cure state. The reactivity of the hydroxymethyl group could potentially influence this process.
Introduction of Bulky or Asymmetric Groups: Reacting the hydroxymethyl group to introduce bulky or asymmetric side chains can effectively hinder crystallization and lower the melting point.
Research on other functionalized phthalonitriles has shown that the introduction of flexible ether linkages or bulky groups can significantly reduce the melting point and viscosity, making the resins more amenable to processing techniques like resin transfer molding (RTM). For instance, phthalonitrile-etherified phenolic resins have been developed that exhibit improved processability. acs.org
| Strategy | Description | Expected Outcome on Processability |
| Oligomerization | Linking monomer units with flexible chains via the hydroxymethyl group. | Lower melting point, broader processing window, controlled viscosity. |
| B-staging | Controlled partial polymerization to form a prepolymer. | Higher initial viscosity, reduced cure time, better control over final cure. |
| Functionalization | Introduction of bulky or asymmetric groups at the hydroxymethyl site. | Disruption of crystallinity, leading to lower melting points. |
Resin Transfer Molding (RTM) and related techniques require low-viscosity resin systems that can effectively impregnate a fiber preform before curing. Binder formulations based on phthalonitrile oligomers and prepolymers are designed to meet these requirements. A typical binder formulation would include:
The Phthalonitrile Resin System: This would be a low-melting oligomer or a prepolymer of this compound, potentially blended with other phthalonitrile monomers to tailor properties.
Curing Agent/Initiator: Aromatic amines are commonly used to initiate the polymerization of phthalonitriles. The choice and concentration of the curing agent are critical for controlling the cure kinetics and the final properties of the polymer network.
Reactive Diluents or Toughening Agents: In some cases, reactive diluents may be added to further reduce viscosity. Toughening agents can also be incorporated to improve the fracture toughness of the final composite.
Formulations for RTM must exhibit a sufficiently long gel time at the injection temperature to allow for complete mold filling, followed by a rapid cure at a higher temperature. Phthalonitrile resins are well-suited for high-temperature applications, and RTM processing of these materials is a key area of research for producing high-performance composites. specificpolymers.com
Copolymerization and Blend Strategies for Tailored Properties
Blending with Bismaleimides (BMIs): Phthalonitrile-BMI blends are being explored to combine the high-temperature performance of phthalonitriles with the more favorable processing characteristics of BMIs. The different curing chemistries can lead to complex network structures with a broad range of properties. researchgate.netresearchgate.net
The hydroxymethyl group on this compound could actively participate in these copolymerization reactions, potentially leading to enhanced interfacial adhesion and a more integrated network structure.
| Blend/Copolymer System | Potential Advantages |
| Phthalonitrile-Epoxy | Improved toughness, lower cure temperature, enhanced processability. acs.orgmdpi.comresearchgate.netresearchgate.net |
| Phthalonitrile-Bismaleimide | Combination of high thermal stability and good processing characteristics. researchgate.netresearchgate.net |
Modification with Organosilicon and Organophosphorus Fragments
Incorporating inorganic elements like silicon and phosphorus into the phthalonitrile polymer structure can impart significant improvements in thermal stability, oxidative resistance, and flame retardancy. The hydroxymethyl group of this compound provides a convenient handle for such modifications.
Organosilicon Modification: The reaction of the hydroxymethyl group with silicon-containing molecules, such as silanes or siloxanes, can introduce flexible and thermally stable Si-O linkages into the polymer backbone or as side chains. This can lead to materials with lower glass transition temperatures, improved processability, and enhanced thermal-oxidative stability. For example, novel self-promoted phthalonitrile monomers with siloxane segments have been synthesized, demonstrating low melting temperatures and wide processing windows. slideshare.netrsc.org
Organophosphorus Modification: The incorporation of phosphorus-containing moieties is a well-established strategy for improving the flame retardancy and thermal stability of polymers. The hydroxymethyl group can be reacted with phosphorus compounds, such as phosphorus chlorides or phosphazenes, to create phosphate (B84403) or phosphonate (B1237965) esters. These modifications have been shown to yield phthalonitrile resins with low melt viscosity, making them suitable for RTM, and composites with excellent flame-retardant properties. nasampe.orgmdpi.commdpi.com A Russian patent describes the synthesis of organophosphorus-modified phthalonitriles from hydroxyl-containing phthalonitriles, highlighting their potential for creating processable, high-performance binders.
| Modification | Key Advantages | Relevant Research Findings |
| Organosilicon | Improved thermal-oxidative stability, increased flexibility, lower Tg. | Synthesis of phthalonitrile-siloxane copolymers from hydroxy-functional precursors. slideshare.netrsc.org |
| Organophosphorus | Enhanced flame retardancy, improved thermal stability, low melt viscosity for RTM. nasampe.orgmdpi.commdpi.com | Development of phosphorus-containing phthalonitrile resins with low viscosity and high LOI values. nasampe.org |
Advanced Applications in Materials Science and Chemical Engineering
Precursor in Phthalocyanine (B1677752) Synthesis and Derivatization
Phthalocyanines (Pcs) are robust tetrapyrrolic macrocycles renowned for their intense color, exceptional thermal stability, and unique electronic properties. The compound 4-(4-(hydroxymethyl)phenoxy)phthalonitrile is an ideal starting material for producing precisely substituted phthalocyanines, allowing for the covalent linkage of the final macrocycle to other molecules or substrates through its reactive hydroxyl group.
Symmetrically substituted phthalocyanines, specifically tetrakis-[4-(4-hydroxymethyl)phenoxy]phthalocyanines, are synthesized through the cyclotetramerization of four identical this compound molecules. This reaction is typically a template synthesis, carried out in the presence of a metal salt in a high-boiling point solvent.
The general procedure involves heating the phthalonitrile (B49051) precursor with a metal salt, such as zinc chloride (ZnCl₂), cobalt(II) chloride (CoCl₂), or copper(II) chloride (CuCl₂), in a solvent like 1-pentanol (B3423595) or dimethylaminoethanol (B1669961) (DMAE). researchgate.netnih.gov A strong, non-nucleophilic organic base, most commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to facilitate the cyclization. nih.gov The metal ion acts as a template, organizing the four phthalonitrile units around it to form the stable macrocyclic structure. researchgate.net The resulting product is a symmetrical metallophthalocyanine with four identical (hydroxymethyl)phenoxy substituents positioned on the periphery of the molecule. The presence of these functional groups enhances solubility and provides sites for further chemical modification.
Table 1: Typical Reaction Conditions for Symmetrical Phthalocyanine Synthesis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Precursor | This compound | The monomer unit for the macrocycle. | nih.gov |
| Metal Salt | Zn(OAc)₂, CoCl₂, NiCl₂, CuCl₂ | Acts as a template for cyclotetramerization. | bohrium.comhum-ecol.ruresearchgate.net |
| Solvent | 1-Pentanol, 1-Octanol, DMAE | High-boiling point medium for the reaction. | nih.gov |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyzes the cyclization reaction. | researchgate.net |
| Temperature | 140-170 °C | Provides energy to overcome the activation barrier. | nih.gov |
The synthesis of asymmetrically substituted phthalocyanines, particularly those with an A₃B structure, is crucial for applications requiring specific molecular orientations or functionalities. Using this compound as one of the components (A), two primary strategies are employed.
Statistical Condensation: This is the most common method, involving the co-cyclotetramerization of two different phthalonitrile precursors in a specific molar ratio (e.g., a 3:1 ratio of precursor B to precursor A). nih.govsemanticscholar.orgresearchgate.net While straightforward, this approach yields a statistical mixture of up to six different phthalocyanine products (A₄, A₃B, A₂B₂ cis, A₂B₂ trans, AB₃, and B₄). nih.govnih.gov The desired A₃B product, where three peripheral groups are from one precursor and the fourth is the (hydroxymethyl)phenoxy group, must be painstakingly separated from the other products, typically using column chromatography. nih.gov
Solid-Phase Synthesis: A more elegant and efficient approach for obtaining pure asymmetrically substituted phthalocyanines is solid-phase synthesis. nih.govlsu.edufigshare.com In this method, the this compound is first anchored to a solid support, such as a polyethylene (B3416737) glycol (PEG) resin modified with a Wang linker, via its hydroxyl group. nih.govresearchgate.net This immobilized phthalonitrile is then treated with an excess of a second, different phthalonitrile in solution. The cyclotetramerization reaction occurs, but only the desired A₃B phthalocyanine is formed on the solid support. The major byproduct, the symmetrical B₄ phthalocyanine, remains in the solution and is easily washed away. nih.gov Finally, the pure A₃B phthalocyanine is cleaved from the resin, circumventing the need for complex chromatographic purification. researchgate.net
The formation of a metallophthalocyanine complex is typically integral to the synthesis process itself. During the cyclotetramerization of this compound, the inclusion of a metal salt (e.g., acetates or chlorides of Zn, Co, Cu, Ni) serves a dual purpose. bohrium.comhum-ecol.ru The metal ion not only acts as a template to guide the formation of the macrocycle but also becomes permanently chelated within its central cavity. researchgate.netresearchgate.net
This "template synthesis" is the most direct route to obtaining metallophthalocyanines. researchgate.net The choice of the central metal ion is critical as it profoundly influences the resulting complex's electronic, optical, and catalytic properties. For instance, zinc phthalocyanines are often fluorescent, while cobalt and nickel phthalocyanines can exhibit interesting electrochemical and catalytic behaviors. bohrium.comresearchgate.net The reaction directly yields the stable metallophthalocyanine complex, which is generally more robust and soluble than its metal-free counterpart.
Materials for Energy Conversion and Storage Systems
The electronic properties and thermal stability inherent to the phthalonitrile structure make its derivatives promising candidates for energy-related applications.
In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) is responsible for absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). ias.ac.in While not extensively documented experimentally with the exact molecule, the structural features of this compound make it a highly suitable candidate for use as an organic dye sensitizer.
Theoretical studies on analogous compounds like 4-phenoxyphthalonitrile (B133320) reveal that the phenoxy and nitrile groups contribute to favorable electronic transitions (π → π*) upon light absorption. ias.ac.inresearchgate.net The lowest energy excited states are associated with a photo-induced electron transfer process. This process facilitates the crucial step of electron injection from the excited dye molecule into the conduction band of the TiO₂ electrode. ias.ac.innih.gov The hydroxymethyl group (-CH₂OH) on the this compound molecule would serve as the ideal anchoring group, forming a strong covalent or hydrogen-bonded linkage to the TiO₂ surface, ensuring efficient electronic coupling and charge transfer.
Table 2: Functional Roles of Molecular Components in DSSCs
| Molecular Moiety | Function in DSSC | Reference |
|---|---|---|
| Phthalonitrile Core | Acts as the primary chromophore for light absorption. | ias.ac.in |
| Phenoxy Linker | Contributes to the electronic structure and π-conjugation. | researchgate.net |
| Hydroxymethyl Group | Serves as an anchoring group to the TiO₂ semiconductor surface. | researchgate.net |
Phthalonitrile-based materials are increasingly recognized for their potential in energy storage, particularly as electrodes for supercapacitors. This application leverages the exceptional thermal stability of phthalonitrile resins. When this compound is polymerized at high temperatures, it forms a densely cross-linked, aromatic polymer network. rsc.org
Through a subsequent high-temperature annealing or carbonization process, this polymer can be converted into a nitrogen-doped, porous carbon material. rsc.org The resulting carbonized structure, with its high surface area and inherent conductivity from the polycondensed aromatic rings, is an excellent candidate for an electric double-layer capacitor (EDLC) electrode. mdpi.comconfex.com The nitrogen atoms retained from the nitrile groups can enhance the material's pseudocapacitive properties, further boosting its energy storage capacity. The robust, cross-linked nature of the initial phthalonitrile resin contributes to the mechanical and chemical stability of the final carbon electrode, promoting a long cycle life for the supercapacitor. rsc.orgresearchgate.net
Development of Redox-Active Materials
The nitrile functionalities inherent in this compound serve as reactive sites for polymerization, leading to the formation of cross-linked networks. These networks, particularly when coordinated with metal ions, can exhibit significant redox activity, making them suitable for applications in energy storage and catalysis. The polymerization of phthalonitrile monomers typically proceeds through a complex series of reactions, including the formation of phthalocyanine and polyphthalocyanine structures. These macrocyclic compounds are known for their electrochemical properties.
The resulting polymeric structures derived from this compound can be designed to possess specific redox potentials and charge-transfer characteristics. The incorporation of a hydroxymethyl group offers a potential site for further chemical modification, allowing for the fine-tuning of the material's electronic properties and its interface with other components in an electrochemical cell. Research in this area is focused on leveraging these properties for the development of novel electrode materials for batteries and supercapacitors, as well as for electrocatalysts in various chemical transformations.
High-Performance Structural Composites and Adhesives
The thermal and mechanical robustness of polymers derived from this compound makes them ideal matrix materials for high-performance structural composites and adhesives.
Utilization in Aerospace and Automotive Sectors
In the demanding environments of the aerospace and automotive industries, materials are required to withstand extreme temperatures, mechanical stress, and harsh chemical conditions. Phthalonitrile-based composites have emerged as a leading class of materials that meet these stringent requirements. The high thermal stability of the cross-linked polymer network derived from monomers like this compound ensures that the composite retains its structural integrity at elevated temperatures.
The inherent low water absorption of phthalonitrile resins is another critical advantage, preventing degradation of mechanical properties in humid environments. These composites are being explored for use in manufacturing lightweight structural components, such as missile bodies, aircraft fairings, and satellite-bearing structures, where weight reduction is paramount for fuel efficiency and performance. The ease of processing of some phthalonitrile formulations further enhances their appeal for these applications.
Fire-Resistant Material Development
The chemical structure of phthalonitrile polymers, rich in aromatic rings and nitrogen, imparts exceptional intrinsic fire resistance. Upon exposure to flame, these materials tend to char rather than melt or drip, forming a protective layer that inhibits further combustion and the release of flammable volatiles. This char formation is a critical factor in their superior fire performance compared to many conventional polymers.
Polymers derived from this compound are being investigated for applications where fire safety is a primary concern. The high char yield of phthalonitrile resins contributes significantly to their flame-retardant properties. This makes them suitable for use in aircraft interiors, naval vessels, and other confined spaces where the spread of fire and the generation of smoke and toxic gases must be minimized.
Integration into Marine and Domestic Applications
The excellent resistance of phthalonitrile-based materials to water and corrosive environments makes them attractive for marine applications. Components exposed to saltwater and high humidity can benefit from the low moisture absorption and chemical inertness of these polymers. Their durability can lead to longer service life and reduced maintenance costs for marine vessels and offshore structures.
In the domestic sphere, the combination of fire resistance, durability, and potential for aesthetic finishes opens up possibilities for use in high-end consumer goods and building materials where safety and performance are key considerations.
Electronic and Dielectric Applications
The unique electronic characteristics of phthalonitrile-based polymers make them valuable materials for the electronics industry.
High-Performance Dielectric Materials
Polymers derived from this compound can be formulated to exhibit low dielectric constants and low dielectric loss, which are essential properties for materials used in high-frequency electronic applications. The low polarity of the polymer backbone contributes to these desirable dielectric properties.
These materials are being developed for use as substrates for printed circuit boards, encapsulants for electronic components, and insulating layers in microelectronic devices. Their ability to maintain stable dielectric performance over a wide range of temperatures and frequencies is a significant advantage in the design of advanced electronic systems. The thermal stability of these polymers also ensures the reliability of electronic components operating at high temperatures.
Ray Shielding Capabilities
Phthalonitrile-based composites are emerging as lightweight and effective materials for shielding against various forms of radiation, including ionizing and electromagnetic radiation. The high aromatic content and the ability to form densely cross-linked networks upon curing contribute to their shielding effectiveness. When combined with high-Z fillers, such as bismuth oxide (Bi2O3), these polymer composites offer a viable alternative to traditional lead-based shielding materials. nih.govscispace.com
The shielding properties of these composites are attributed to the high electron density of the polymer matrix and the incorporated fillers, which enhances the probability of interaction with and attenuation of incident radiation. Research into polymer composites for radiation shielding has demonstrated their potential in medical imaging, radiation therapy, and aerospace applications where protection from cosmic radiation is crucial. nih.govmdpi.com The development of materials based on this compound could lead to flexible and durable shielding equipment.
Table 1: Radiation Shielding Properties of a PMMA/Bi2O3 Nanocomposite
| Filler Content (wt% Bi2O3) | Required Thickness for 90% Attenuation at 59 keV (mm) | Required Thickness for 90% Attenuation at 122 keV (mm) |
|---|---|---|
| 0 (Pristine PMMA) | 122 | 147 |
| 10 | 18 | 22 |
| 20 | 9 | 11 |
| 30 | 6 | 7 |
| 40 | 4 | 5 |
Data adapted from a study on polymer nanocomposites for X- and Gamma-ray shielding. nih.gov
Electromagnetic Wave-Transparent and Shielding Materials
The application of phthalonitrile resins extends to the domain of electromagnetic interference (EMI) shielding and wave-transparent materials. rsc.org Carbon foam derived from phthalonitrile-based polymers has shown high EMI shielding effectiveness, primarily through absorption mechanisms. nih.govacs.org These materials are lightweight and possess high specific compressive strength, making them suitable for applications where mechanical integrity is essential. nih.govacs.org
Conversely, certain phthalonitrile-based composites can be engineered to be transparent to electromagnetic waves, a critical requirement for applications such as radomes and other aerospace electronic components. researchgate.net The low dielectric constant and dielectric loss of these materials minimize signal attenuation and distortion, ensuring the performance of the enclosed electronic systems. rsc.orgresearchgate.net
Table 2: EMI Shielding Effectiveness of Phthalonitrile-Based Carbon Foam
| Property | Value |
|---|---|
| Density | 0.15 g/cm³ |
| Specific Compressive Strength | ~6.0 MPa·cm³/g |
| EMI Shielding Effectiveness (SE) | ~51.2 dB |
| Specific EMI SE | 341.1 dB·cm³/g |
Data sourced from research on phthalonitrile-based carbon foam for EMI shielding. nih.govacs.org
Encapsulation Materials for Electronics in Harsh Environments
The exceptional thermal stability, low moisture absorption, and robust mechanical properties of phthalonitrile-based polymers make them ideal candidates for the encapsulation of electronic components destined for harsh environments. ntu.edu.sgmdpi.comresearchgate.net These resins can withstand prolonged exposure to high temperatures, often exceeding 300°C, without significant degradation of their material properties. specificpolymers.com
The curing process of phthalonitriles involves a ring-forming reaction of the nitrile groups, which results in a highly cross-linked, void-free network with minimal release of volatile byproducts. mdpi.comspecificpolymers.com This ensures the reliability and longevity of the encapsulated electronics, protecting them from moisture, corrosive chemicals, and mechanical stress. The use of 4-(hydroxylphenoxy)phthalonitrile as a curing agent in some formulations highlights the role of similar structures in achieving these high-performance characteristics. mdpi.com
Sensing Technologies and Chemical Detection
Derivatives of this compound, particularly phthalocyanines, are at the forefront of developing advanced chemical sensors. The unique electronic and structural properties of these molecules allow for their application in the sensitive and selective detection of various analytes.
Volatile Organic Compound (VOC) Sensors
Phthalocyanine-based materials, synthesized from phthalonitrile precursors, have demonstrated significant potential in the fabrication of sensors for volatile organic compounds (VOCs). itu.edu.trresearchgate.net Thin films of these materials can be integrated into sensing platforms, such as quartz crystal microbalances (QCMs), where they exhibit changes in their physical or electrical properties upon exposure to VOCs. researchgate.net
The sensing mechanism often relies on the sorption of VOC molecules onto the surface of the phthalocyanine film, leading to a measurable change, such as a shift in the resonance frequency of the QCM. researchgate.net The selectivity of these sensors can be tuned by modifying the central metal atom and the peripheral substituents of the phthalocyanine macrocycle. Research has shown that these sensors can effectively discriminate between different classes of VOCs, including alcohols, aromatic hydrocarbons, and chlorohydrocarbons. researchgate.net
Metal Ion Detection
Phthalonitrile derivatives and their corresponding phthalocyanines can also function as chemosensors for the detection of metal ions in solution. nih.govresearchgate.netrsc.orgworldscientific.com The sensing mechanism is often based on a change in the fluorescence or absorption spectrum of the compound upon binding with a specific metal ion. nih.govresearchgate.netresearchgate.net
For instance, a novel phthalonitrile dimer has been shown to act as a selective fluorescent chemosensor for Fe³⁺ ions. nih.gov The fluorescence intensity of the compound is quenched in the presence of Fe³⁺, allowing for its quantitative detection. nih.gov Similarly, nitrogen-doped carbon nanodots synthesized from a cross-linkable phthalonitrile derivative have been employed for the sensitive detection of Ni²⁺ ions. rsc.org These findings underscore the potential of designing tailored phthalonitrile-based molecules for the selective detection of a wide range of metal ions.
Table 3: Metal Ion Detection using a Phthalonitrile-Based Fluorescent Chemosensor
| Analyte | Spiked Concentration (µM) | Found Concentration (µM) | Recovery (%) |
|---|---|---|---|
| Fe³⁺ | 100 | 148.64 ± 1.15 | 95.85 |
| Fe³⁺ | 200 | 254.56 ± 2.02 | 100.88 |
Data from a study on a selective fluorescent chemosensor for Fe³⁺ ions. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Phthalonitrile (B49051) Architectures and Functionalization Pathways
Future research will likely focus on the synthesis of novel phthalonitrile architectures originating from 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile. The hydroxymethyl group serves as a key reactive site for a variety of chemical modifications, allowing for the creation of new monomers with tailored properties.
Branched and Hyperbranched Polymers: One promising avenue is the development of branched and hyperbranched polymers. mdpi.com By reacting the hydroxymethyl group with multifunctional molecules, it is possible to create complex, three-dimensional structures. mdpi.com These architectures can lead to polymers with lower melt viscosities and improved processability compared to their linear counterparts, without compromising thermal stability. mdpi.com
Introduction of Flexible Segments: To address the inherent brittleness of many high-performance thermosets, researchers are exploring the incorporation of flexible segments into the polymer backbone. The hydroxymethyl group of this compound can be used to introduce flexible chains, such as siloxanes or aliphatic segments, which can enhance the toughness and impact resistance of the final cured polymer. mdpi.com
Functionalization for Specific Applications: The hydroxymethyl group also provides a convenient handle for the introduction of various functional groups to impart specific properties. For instance, the attachment of fluorescent dyes, such as BODIPY, can lead to materials with combined high-performance characteristics and optical properties for sensing or imaging applications. nih.gov Further functionalization could include the incorporation of self-healing moieties or groups that enhance adhesion to reinforcement fibers in composite materials.
A summary of potential functionalization pathways is presented in the table below:
| Functionalization Pathway | Target Property | Potential Application |
| Reaction with multifunctional acids or isocyanates | Branched/Hyperbranched structure | Improved processability, lower viscosity resins |
| Incorporation of siloxane or aliphatic chains | Increased flexibility and toughness | Toughened composites, adhesives |
| Attachment of fluorescent or other functional molecules | Optical or sensing properties | Advanced sensors, smart materials |
Advanced Characterization Techniques for In-Situ Monitoring of Polymerization
A critical aspect of developing and utilizing thermosetting polymers is a thorough understanding of their curing (polymerization) process. Future research will increasingly rely on advanced, in-situ characterization techniques to monitor the polymerization of this compound in real-time.
Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for tracking the disappearance of reactive groups (e.g., nitrile and hydroxymethyl) and the formation of crosslinked structures. elsevierpure.comresearchgate.net These methods provide real-time kinetic data, which is essential for optimizing cure cycles and understanding the reaction mechanisms. bohrium.comrsc.org
Dielectric Analysis (DEA): DEA is a powerful technique for monitoring the change in the dielectric properties of the resin as it cures. The mobility of ions and dipoles is restricted as the polymer network forms, leading to a decrease in the dielectric loss factor and an increase in the ion viscosity. This allows for the precise determination of key curing stages, such as gelation and vitrification.
Rheological and Dynamic Mechanical Analysis (DMA): In-situ rheological measurements can track the viscosity changes of the resin during the initial stages of curing, providing critical information for processing methods like resin transfer molding (RTM). specificpolymers.com DMA, on the other hand, is used to follow the development of the mechanical properties of the material as it cures, such as the storage modulus and glass transition temperature. elsevierpure.com
The following table summarizes advanced characterization techniques and the information they provide:
| Technique | Information Obtained | Relevance to this compound |
| In-situ FTIR/Raman Spectroscopy | Conversion of functional groups, formation of crosslinks | Understanding cure kinetics and reaction pathways |
| Dielectric Analysis (DEA) | Changes in ion viscosity, gelation, vitrification | Optimizing cure cycles and process control |
| Rheology/DMA | Viscosity evolution, modulus development, Tg | Processability window, final mechanical properties |
Sustainability Considerations in Phthalonitrile Synthesis and Application
As with all materials, the environmental impact of this compound and its derived polymers is a growing area of concern and research. Future efforts will be directed towards more sustainable practices throughout the material's lifecycle.
Greener Synthesis Routes: Research into more environmentally friendly synthesis methods for this compound is crucial. This includes the use of greener solvents, such as ionic liquids, and energy-efficient reaction conditions, potentially utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. taylorfrancis.com The development of catalytic systems that minimize waste and byproducts is also a key goal.
Bio-based Precursors: A significant long-term goal is the development of synthesis routes that utilize bio-based feedstocks. While challenging for complex aromatic structures like phthalonitriles, research into converting lignin (B12514952) or other biomass-derived platform chemicals into the necessary precursors could dramatically improve the sustainability profile of these materials. polimi.it
Life Cycle Assessment (LCA): Comprehensive life cycle assessments will be essential to quantify the environmental impact of polymers derived from this compound, from raw material extraction to end-of-life. nichem.solutionslademo.devmdpi.comresearchgate.net LCA studies will help identify hotspots in the production process and guide the development of more sustainable alternatives. mdpi.com This includes evaluating the energy consumption during synthesis and processing, as well as the fate of the material after its service life, such as its potential for recycling or energy recovery. researchgate.net
Multiscale Modeling and Simulation for Predictive Material Design
Computational modeling and simulation are becoming indispensable tools for accelerating the design and development of new materials. Multiscale modeling, which bridges different length and time scales, offers a powerful approach to understanding and predicting the properties of polymers derived from this compound. rsc.orgresearchgate.netescholarship.orgmdpi.com
Molecular Dynamics (MD) Simulations: At the atomistic level, MD simulations can be used to predict the structure and properties of the crosslinked polymer network. escholarship.orgnih.gov This includes predicting key thermomechanical properties such as the glass transition temperature, coefficient of thermal expansion, and mechanical moduli. nih.gov MD simulations can also provide insights into the curing process by modeling the formation of crosslinks between phthalonitrile monomers. researchgate.net
Coarse-Graining and Mesoscale Modeling: To study larger systems and longer timescales, coarse-graining techniques can be employed to develop simplified models that still capture the essential physics of the system. rsc.org Mesoscale models can then be used to investigate phenomena such as the morphology of polymer blends or the interaction between the polymer matrix and fillers in a composite material.
Finite Element Analysis (FEA): At the macroscopic level, the properties predicted from molecular and mesoscale simulations can be used as inputs for finite element models to predict the performance of a component or structure made from the phthalonitrile-based polymer. escholarship.org This allows for the virtual testing of materials and the optimization of component design before manufacturing.
The integration of these modeling techniques into a cohesive multiscale framework will enable the predictive design of materials with tailored properties, reducing the need for extensive experimental trial-and-error. researchgate.netresearchgate.net
Exploration of Niche Applications and Interdisciplinary Research
While phthalonitrile-based polymers are well-known for their high-temperature performance in aerospace and defense applications, future research will likely explore more niche applications that can leverage the specific properties of materials derived from this compound. specificpolymers.com
Advanced Electronics: The low dielectric constant and high thermal stability of phthalonitrile polymers make them attractive for applications in microelectronics, such as insulating layers in integrated circuits or substrates for high-frequency electronics. mdpi.com The ability to functionalize the polymer via the hydroxymethyl group could be used to further tune the dielectric properties or to introduce other functionalities relevant to electronic packaging.
Biomedical Devices: The excellent chemical resistance and thermal stability of these polymers could make them suitable for certain biomedical applications, such as implantable devices that require sterilization at high temperatures. However, extensive biocompatibility studies would be a prerequisite for any such application.
Interdisciplinary Research: The unique chemistry of this compound opens up opportunities for interdisciplinary research. For example, its use in the synthesis of phthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy, is an active area of investigation. nih.govnih.govscispace.com Collaboration between polymer chemists, materials scientists, physicists, and engineers will be crucial for unlocking the full potential of this versatile compound in a wide range of advanced technologies.
Q & A
What are the optimal synthetic routes for 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, and how do reaction conditions influence yield and purity?
Basic Synthesis Methodology
The synthesis typically involves nucleophilic aromatic substitution, where 4-nitrophthalonitrile reacts with 4-(hydroxymethyl)phenol in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Ambient temperature and 24-hour stirring are common, yielding >85% purity . Key factors include:
- Solvent choice : DMF enhances solubility of intermediates.
- Base selection : K₂CO₃ minimizes side reactions like hydrolysis of nitrile groups.
- Purification : Column chromatography (silica gel) or recrystallization (chloroform/hexane) improves purity .
How can oxidation side reactions during synthesis be mitigated, particularly the conversion of formyl to carboxyl groups?
Advanced Reaction Mechanism Analysis
The aldehyde group in intermediates like 4-(4-formylphenoxy)phthalonitrile is prone to air oxidation at ambient conditions, forming carboxylic acid derivatives. To suppress this:
- Inert atmosphere : Use N₂ or Ar during crystallization to prevent O₂ exposure .
- Controlled drying : Avoid prolonged exposure to humid air; lyophilization is preferred.
- Additives : Antioxidants (e.g., BHT) at 0.1–0.5 wt% stabilize aldehyde functionalities .
Contradiction Note: reports spontaneous oxidation as unavoidable, suggesting carboxyl derivatives may form even under inert conditions, necessitating post-synthetic analysis (e.g., FT-IR, ¹H NMR) .
What computational methods validate the structural and electronic properties of this compound?
Advanced Computational Chemistry
Time-dependent density functional theory (TD-DFT) with B3LYP/6-311++G(d,p) basis sets is widely used to:
- Predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV for this compound) .
- Map molecular electrostatic potentials (MEPs), identifying nucleophilic/electrophilic sites for reactivity studies .
- Compare experimental UV-Vis spectra (λmax ~300–350 nm) with theoretical transitions to confirm electronic states .
How does the hydroxymethyl group influence thermal polymerization behavior in phthalonitrile resins?
Advanced Material Science
The hydroxymethyl (–CH₂OH) moiety enables self-promoted curing without external catalysts. At 230°C under N₂, it undergoes:
- Cyclotrimerization : Forms triazine rings, initiating crosslinking .
- Thermal stability : Cured resins exhibit 5% weight loss at 442–446°C (TGA) and char yields >70% at 800°C .
Key Data: DSC shows exothermic peaks at 180–230°C, correlating with curing onset .
What experimental and theoretical approaches resolve discrepancies in spectral data (e.g., FT-IR vs. DFT-predicted vibrations)?
Advanced Spectroscopy
Discrepancies arise from solvent effects or anharmonicity in DFT models. Mitigation strategies include:
- Solvent correction : Apply polarizable continuum models (PCM) in DFT to match experimental FT-IR (e.g., –CN stretch at 2230 cm⁻¹) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding from –CH₂OH) affecting spectral shifts .
- 2D-IR correlation spectroscopy : Resolves overlapping bands in crowded regions (e.g., aromatic C–H bends) .
How does derivatization with heterocycles (e.g., pyrazoles) impact biological activity?
Advanced Drug Discovery
Hydrazinylphenoxy intermediates enable condensation with 1,3-diketones to form pyrazole derivatives. For example:
- Anticholinesterase activity : Docking studies with AChE (PDB: 4EY7) show improved binding (ΔG = −9.2 kcal/mol) vs. parent compound (−7.8 kcal/mol) due to π-π stacking with Trp86 .
- ADMET profiling : Pyrazole derivatives exhibit enhanced metabolic stability (CYP3A4 t½ >120 min) and blood-brain barrier permeability (logBB >0.3) .
What strategies improve solubility for applications in optoelectronic devices?
Advanced Materials Engineering
Low solubility in common solvents (e.g., DMF, THF) limits thin-film processing. Solutions include:
- Bulky substituents : Introduce trityl or alkoxy groups to reduce crystallinity (e.g., 4-(4-tritylphenoxy)phthalonitrile) .
- Co-polymerization : Blend with poly(aryl ether)s to enhance solubility while retaining thermal stability (Tg >250°C) .
- Surfactant-assisted dispersion : SDS or CTAB stabilizes nanoparticles (<100 nm) in aqueous media .
How do competing reaction pathways during curing affect mechanical properties of phthalonitrile composites?
Advanced Polymer Chemistry
Competing etherification vs. cyclotrimerization can create heterogeneous networks. Strategies to control this:
- Cure kinetics : Isothermal DSC at 200–250°C identifies optimal curing times (e.g., 4 hr at 230°C for >95% conversion) .
- Additive screening : Aromatic diamines (e.g., 3,5-diaminobenzoic acid) accelerate triazine formation, reducing defects .
- Post-cure annealing : 300°C for 1 hr enhances crosslink density, improving flexural strength (up to 150 MPa) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
